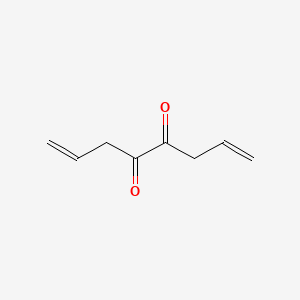
Octa-1,7-diene-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,7-diene-4,5-dione is an organic compound characterized by the presence of two double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,7-diene-4,5-dione can be achieved through several methods. One common approach involves the oxidation of Octa-1,7-diene-4,5-diol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Octa-1,7-diene-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octa-1,7-diene-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octa-1,7-diene-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene: A related compound with similar structural features but lacking the ketone groups.
Octa-1,7-diene-4,5-diol: The diol precursor to Octa-1,7-diene-4,5-dione.
Conjugated Dienes: Compounds with similar double bond arrangements but different functional groups.
Properties
CAS No. |
88992-54-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
octa-1,7-diene-4,5-dione |
InChI |
InChI=1S/C8H10O2/c1-3-5-7(9)8(10)6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
PEVWZOMQYCTDER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


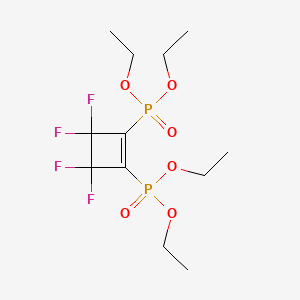
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
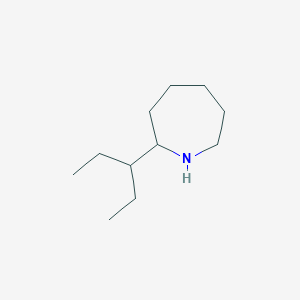
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)
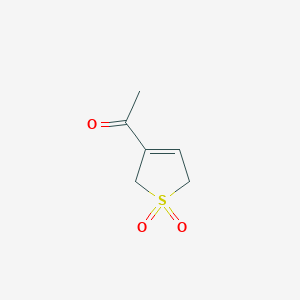
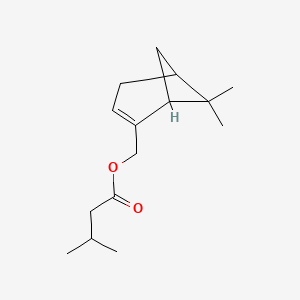

![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)
